ethyl 1-{[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that features a combination of pyrazole, thiophene, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole and thiophene intermediates, followed by their coupling and subsequent sulfonylation and esterification.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Coupling Reaction: The pyrazole and thiophene intermediates are then coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Sulfonylation: The coupled product is then subjected to sulfonylation using a sulfonyl chloride reagent.
Esterification: Finally, the esterification of the sulfonylated product is carried out using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole and thiophene rings.
Reduction: Reduced forms of the sulfonyl and ester groups.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Hydrolysis: Carboxylic acid derivative of the original ester.
Scientific Research Applications
ETHYL 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: It can be used in the development of new catalysts or as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of ETHYL 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrazole and thiophene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE
- ETHYL 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL 1-{[5-(3,4-DIMETHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}PIPERIDINE-4-CARBOXYLATE lies in its combination of pyrazole, thiophene, and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C17H23N3O4S2 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
ethyl 1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonylpiperidine-4-carboxylate |
InChI |
InChI=1S/C17H23N3O4S2/c1-4-24-17(21)13-7-9-20(10-8-13)26(22,23)15-6-5-14(25-15)16-11(2)12(3)18-19-16/h5-6,13H,4,7-10H2,1-3H3,(H,18,19) |
InChI Key |
ANPMTGMTTRUGAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)C3=NNC(=C3C)C |
Origin of Product |
United States |
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